molecular formula C19H16N4 B4885039 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline CAS No. 15497-48-0

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline

Cat. No.: B4885039
CAS No.: 15497-48-0
M. Wt: 300.4 g/mol
InChI Key: JHTBDSXEVYRGNP-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline typically involves the reaction of benzotriazole with an appropriate phenylamine derivative. One common method involves the use of benzotriazole and N-phenylaniline in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while substitution reactions can produce a variety of substituted benzotriazole derivatives .

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline is unique due to its specific structure, which combines the benzotriazole moiety with a phenylaniline group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4/c1-3-9-16(10-4-1)22(17-11-5-2-6-12-17)15-23-19-14-8-7-13-18(19)20-21-23/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTBDSXEVYRGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CN2C3=CC=CC=C3N=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300660
Record name n-(1h-benzotriazol-1-ylmethyl)-n-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15497-48-0
Record name NSC138163
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(1h-benzotriazol-1-ylmethyl)-n-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline
Reactant of Route 2
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline
Reactant of Route 3
Reactant of Route 3
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline
Reactant of Route 4
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N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline
Reactant of Route 5
Reactant of Route 5
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline
Reactant of Route 6
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline

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